molecular formula C8H15BrO2 B8436574 Ethyl 5-bromohexanoate

Ethyl 5-bromohexanoate

Cat. No.: B8436574
M. Wt: 223.11 g/mol
InChI Key: BUEKMBOIHDZAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromohexanoate is a brominated ester that serves as a valuable synthetic intermediate and building block in organic chemistry and life science research. Its structure features a bromine atom on the fifth carbon of the hexanoate chain, making it a versatile substrate for nucleophilic substitution reactions. Researchers commonly utilize this functional group in carbon-carbon bond-forming reactions, such as alkylations, to construct more complex molecular architectures. In pharmaceutical and biochemical research, this compound can be used to introduce a terminal bromoalkyl chain into target molecules. Its esters are frequently employed in the synthesis of prodrugs or to modify the physicochemical properties of lead compounds. The bromine handle also allows for further transformation into other functional groups, including azides and amines, via straightforward synthetic sequences. As a reagent, it finds specific application in the preparation of carnitine analogues and other biologically active molecules that require a spacer arm of defined length. This compound is a clear to pale yellow liquid. It is flammable and a skin/eye irritant, requiring handling in a well-ventilated area with appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl 5-bromohexanoate

InChI

InChI=1S/C8H15BrO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3

InChI Key

BUEKMBOIHDZAPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Bromohexanoate and Analogous ω Bromoesters

Direct Halogenation and Regioselective Bromination Approaches to Ethyl 5-Bromohexanoate

The direct synthesis of this compound via the regioselective bromination of the aliphatic backbone of a precursor like Ethyl hexanoate (B1226103) presents a significant chemical challenge. Aliphatic C–H bonds are generally unreactive, and achieving selectivity at a specific secondary carbon (C-5) over other positions (the thermodynamically favored terminal C-6 or the electronically activated C-2 alpha to the carbonyl) is difficult.

Radical halogenation reactions, a common method for functionalizing alkanes, typically proceed with a predictable but often undesirable selectivity profile. For a straight-chain alkane, the reactivity of C-H bonds towards bromination follows the order of tertiary > secondary > primary. In the case of Ethyl hexanoate, this inherent reactivity offers little control to selectively functionalize the C-5 position.

Modern synthetic methods have explored catalyst-based approaches to direct C-H functionalization. While specific protocols for the 5-bromination of ethyl hexanoate are not widely reported, the principles of directed halogenation could theoretically be applied. This would involve using a directing group that positions a halogenating agent in proximity to the C-5 hydrogen atoms. However, such strategies are often complex and substrate-specific. Consequently, direct regioselective bromination is a less common approach for preparing specific isomers like this compound compared to more reliable multi-step sequences.

Esterification and Functional Group Interconversion Routes to ω-Bromoesters

More reliable and widely used methods for synthesizing this compound and its analogs involve multi-step pathways built around esterification and functional group interconversion (FGI). These routes offer superior control over the final product's structure.

One primary pathway involves the esterification of a pre-functionalized carboxylic acid . The synthesis begins with the preparation of 5-bromohexanoic acid. chemspider.comnih.gov This precursor is then subjected to a classic Fischer esterification reaction with ethanol (B145695), typically catalyzed by a strong mineral acid such as sulfuric acid, to yield the desired this compound. chemicalbook.comlakeland.edu

Reaction: 5-bromohexanoic acid + Ethanol ⇌ this compound + Water

A second major route relies on functional group interconversion from a more readily available starting material. This can be approached in several ways:

From a Hydroxy Ester: A precursor such as ethyl 6-hydroxyhexanoate (B1236181) can be synthesized via the acid-catalyzed transesterification of ε-caprolactone with ethanol. The terminal hydroxyl group is then converted into a bromide. Standard methods for this transformation include reaction with phosphorus tribromide (PBr₃) or treatment with hydrobromic acid (HBr).

From a Lactone: ε-Caprolactone can be ring-opened using a bromide source. For instance, reaction with HBr can yield 6-bromohexanoic acid, which is then esterified as described above. This method is effective for producing ω-bromoesters. researchgate.net

An analogous, well-documented synthesis of ethyl 8-bromooctanoate illustrates a similar FGI strategy, starting from the substitution of diethyl malonate with 1,6-dibromohexane, followed by hydrolysis, decarboxylation, and final esterification. google.com This highlights the modularity and reliability of FGI-based approaches for ω-bromoester synthesis.

Table 1: Comparison of Primary Synthetic Routes to ω-Bromoesters
RouteStarting MaterialKey Transformation(s)AdvantagesChallenges
Esterification5-Bromohexanoic acidFischer EsterificationHigh yield, straightforward reactionRequires synthesis of the bromo-acid precursor
Functional Group Interconversion (FGI)ε-Caprolactone / Ethyl 6-hydroxyhexanoateRing-opening, Bromination of alcoholUtilizes readily available starting materialsMulti-step process, use of corrosive reagents (HBr, PBr₃)
Direct C-H BrominationEthyl hexanoateRegioselective radical halogenationPotentially atom-economical (1-step)Extremely poor regioselectivity, results in product mixtures

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of safer solvents, renewable materials, and catalytic methods. semanticscholar.org

Traditional esterification reactions often use excess alcohol as both a reactant and a solvent, and require strong, corrosive mineral acids as catalysts. Green alternatives focus on minimizing solvent waste and avoiding hazardous materials. One approach is the development of esterification procedures in greener solvents or under solvent-free conditions. For instance, the recovery and esterification of carboxylates can be achieved using CO₂-expanded alcohols, which reduces waste and allows for easier product separation. rsc.org While not specifically documented for this compound, these methodologies offer a template for more sustainable production of ω-bromoesters.

A significant advancement in green synthesis is the replacement of homogeneous liquid acid catalysts with recyclable, solid acid catalysts. Montmorillonite (B579905) clay, an abundant and non-toxic aluminosilicate (B74896) mineral, has emerged as a highly effective and sustainable catalyst for organic reactions. ias.ac.in

Acid-activated montmorillonite clays (B1170129) serve as excellent heterogeneous catalysts for esterification. jst.go.jpscielo.br They possess both Brønsted and Lewis acid sites on their surface, which effectively catalyze the reaction between a carboxylic acid and an alcohol. ias.ac.in Metal-exchanged montmorillonite clays, such as Al³⁺-montmorillonite, have demonstrated high efficacy in catalyzing the esterification of various dicarboxylic acids, achieving excellent yields under mild conditions. researchgate.net

The key advantages of using montmorillonite clay include:

Environmental Safety: The clay is non-toxic and non-corrosive.

Reusability: As a heterogeneous catalyst, it can be easily recovered by filtration and reused multiple times, reducing waste and cost.

High Activity: Acid-activated clays can achieve conversions comparable to or exceeding those of traditional catalysts. jst.go.jpmdpi.com

Table 2: Performance of Montmorillonite Catalysts in Esterification
CatalystSubstrateConversion (%)ConditionsSource
Untreated MontmorilloniteLauric Acid~82%12% catalyst, 6:1 alcohol:acid ratio jst.go.jp
Acid-Activated MontmorilloniteLauric Acidup to 93%- jst.go.jp
H₂SO₄-Treated MontmorilloniteOleic Acid65%0.8 M H₂SO₄ treatment, 30°C scielo.br
Al³⁺-MontmorilloniteSuccinic Acid + 1-Butanol94%Mild conditions researchgate.net

Enantioselective Synthesis Strategies for Chiral Analogs Derived from ω-Bromoesters

This compound and similar ω-bromoesters are valuable achiral building blocks for constructing more complex chiral molecules. The bromine atom serves as an excellent leaving group in nucleophilic substitution (S_N2) reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Enantioselectivity in these transformations can be achieved through several key strategies. youtube.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate (e.g., the carboxylic acid precursor of the bromoester) to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgchemeurope.com For example, a chiral oxazolidinone can be attached to 5-bromohexanoic acid to form an amide. The steric bulk of the auxiliary then directs the approach of a nucleophile in a substitution reaction, creating a new stereocenter with high diastereoselectivity. Afterward, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.comyork.ac.uk

Enantioselective Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For instance, a transition-metal complex bearing a chiral ligand can catalyze the cross-coupling of the ω-bromoester (an electrophile) with an organometallic reagent (a nucleophile). acs.org Such catalytic asymmetric reactions can stereoconvergently transform a racemic starting material or desymmetrize a prochiral substrate to produce a single enantiomer of the product in high excess. nih.gov

Chiral Nucleophiles: A straightforward method involves reacting the bromoester with an enantiomerically pure nucleophile obtained from the "chiral pool" of naturally occurring molecules, such as amino acids or sugars.

These strategies enable the use of simple starting materials like this compound to access a wide array of enantioenriched products, which are of paramount importance in the pharmaceutical and fine chemical industries.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 Bromohexanoate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in ethyl 5-bromohexanoate is a good leaving group, making the C-Br bond susceptible to attack by nucleophiles. These reactions predominantly follow nucleophilic substitution pathways.

Detailed Analysis of SN1 and SN2 Pathways and Stereochemical Considerations

The carbon atom bonded to the bromine in this compound is a secondary carbon. Consequently, it can undergo nucleophilic substitution via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms, with the predominant pathway being highly dependent on the reaction conditions. quora.comkhanacademy.org

The SN2 pathway involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. quora.com This backside attack leads to an inversion of stereochemistry at the reaction center. For an SN2 reaction to be favored, a strong, unhindered nucleophile and a polar aprotic solvent are typically employed. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The SN1 pathway , in contrast, is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a secondary carbocation intermediate. khanacademy.org This is followed by a rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, the SN1 reaction typically leads to a racemic mixture of products if the starting material is chiral. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and lower concentrations of the nucleophile. khanacademy.org

For this compound, the choice between SN1 and SN2 can be directed by the reaction conditions. However, it is often noted that substitution reactions at secondary carbons typically proceed exclusively via the SN2 mechanism under usual conditions. reddit.com

Competitive Elimination (E1/E2) Processes and Their Suppression

In addition to substitution, elimination reactions can also occur, where a proton is removed from an adjacent carbon and the bromide is eliminated, forming an alkene. These reactions compete with SN1 and SN2 pathways and are known as E1 (unimolecular elimination) and E2 (bimolecular elimination), respectively. chemguide.co.uklibretexts.org

E2 Reactions: These are favored by strong, sterically hindered bases and high temperatures. The base removes a proton from the carbon adjacent to the C-Br bond in a concerted step with the departure of the bromide ion. crunchchemistry.co.uk

E1 Reactions: These proceed through the same carbocation intermediate as the SN1 reaction. A weak base can then remove a proton from an adjacent carbon to form the double bond. E1 reactions are favored by high temperatures and the use of weak bases. doubtnut.com

For a secondary alkyl halide like this compound, both substitution and elimination are possible outcomes. libretexts.org To suppress these competitive elimination processes and favor substitution, specific conditions should be chosen. quora.com

Conditions to Favor Substitution over Elimination:

Factor Condition to Favor Substitution Rationale
Temperature Lower temperatures chemguide.co.ukquora.com Elimination reactions have higher activation energies than substitution reactions. crunchchemistry.co.uk
Nucleophile/Base Use of a strong, non-basic nucleophile (e.g., I⁻, RS⁻) or a weak base. Strong, bulky bases favor elimination. crunchchemistry.co.ukdoubtnut.com
Solvent Higher proportion of water in the solvent mixture. chemguide.co.uklibretexts.org Water encourages substitution, while ethanol (B145695) encourages elimination. chemguide.co.uk

| Concentration | Lower concentration of the base/nucleophile. chemguide.co.ukquora.com | Higher concentrations of base favor bimolecular elimination (E2). chemguide.co.uk |

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based Nucleophiles)

The electrophilic carbon atom bearing the bromine in this compound can react with a wide variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxides, lead to the formation of alcohols or ethers, respectively. For instance, reaction with sodium ethoxide would yield ethyl 5-ethoxyhexanoate. These reactions are typically performed under conditions that favor the SN2 mechanism to avoid elimination.

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace the bromide to form primary, secondary, and tertiary amines, respectively. Azide ions are also effective nucleophiles, leading to the formation of alkyl azides, which are versatile intermediates for the synthesis of amines.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective for SN2 reactions due to their high nucleophilicity. libretexts.orgmsu.edu Thiolates (RS⁻) readily react with this compound to form thioethers. msu.edu Other sulfur nucleophiles like thiourea (B124793) and thiocyanate (B1210189) can also be employed. rsc.org

Carbon-based Nucleophiles: The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Carbon nucleophiles such as cyanide (CN⁻) or enolates derived from β-dicarbonyl compounds can react with this compound to extend the carbon chain. For example, reaction with sodium cyanide would produce ethyl 6-cyanohexanoate.

Table of Representative Nucleophilic Substitution Reactions:

Nucleophile Reagent Example Product Type
Hydroxide (O-based) Sodium Hydroxide (NaOH) Alcohol
Alkoxide (O-based) Sodium Ethoxide (NaOEt) Ether
Amine (N-based) Ammonia (NH₃) Primary Amine
Azide (N-based) Sodium Azide (NaN₃) Alkyl Azide
Thiolate (S-based) Sodium Ethanethiolate (NaSEt) Thioether
Cyanide (C-based) Sodium Cyanide (NaCN) Nitrile

Radical-Mediated Reactions and Pathways

Beyond ionic pathways, the carbon-bromine bond in ω-bromoesters like this compound can undergo homolytic cleavage to generate radical intermediates. iu.edu These reactions open up alternative routes for functionalization.

Generation and Characterization of Alkyl Radical Intermediates from ω-Bromoesters

Alkyl radicals can be generated from alkyl halides through halogen atom transfer processes. iu.eduiu.edu A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, classically tributyltin hydride (Bu₃SnH). libretexts.orgresearchgate.net

The process is initiated by the thermal decomposition of AIBN to generate initiator radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). The tributyltin radical is the key chain-propagating species. It reacts with this compound by abstracting the bromine atom, a process known as halogen atom transfer, to generate a primary alkyl radical at the 5-position of the hexanoate (B1226103) chain and tributyltin bromide. libretexts.org

Recent advances have also focused on photoredox catalysis to generate alkyl radicals from alkyl halides under milder, visible-light-induced conditions, avoiding the use of toxic tin reagents. researchgate.netnih.govbeilstein-journals.org

Reductive Functionalization and C-C Bond Formation via Radical Chains

Once generated, the alkyl radical intermediate is a highly reactive species that can undergo several transformations. researchgate.net

Reductive Dehalogenation: In the presence of a hydrogen atom donor like tributyltin hydride, the primary alkyl radical can abstract a hydrogen atom to form the reduced product, ethyl hexanoate. libretexts.org This process regenerates the tributyltin radical, which continues the radical chain reaction.

C-C Bond Formation: A synthetically more valuable pathway involves the reaction of the alkyl radical with an unsaturated partner, such as an alkene or alkyne, to form a new carbon-carbon bond. libretexts.orgnih.gov This radical addition reaction generates a new radical species, which can then propagate the chain. This strategy is widely used for the construction of complex carbon skeletons. uwindsor.caillinois.edu For example, the radical generated from this compound could add to an electron-deficient alkene (a Michael acceptor) to form a new C-C bond, followed by hydrogen atom abstraction to terminate the sequence. Such radical reactions are crucial in modern organic synthesis for their ability to form C-C bonds under neutral conditions with high functional group tolerance. nih.gov

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reagents and transition metal-catalyzed cross-coupling reactions represent cornerstone strategies in modern organic synthesis for the construction of carbon-carbon bonds. This compound can serve as a precursor to organometallic reagents or as an electrophilic partner in cross-coupling reactions.

Magnesium and Lithium Mediated Transformations (e.g., Grignard Reactions, Lithiation-Alkylation)

The formation of a Grignard reagent from this compound by reaction with magnesium metal presents a significant challenge. The presence of the ester functionality within the same molecule that is intended to form the organometallic species can lead to intermolecular reactions. Specifically, a newly formed Grignard reagent can readily attack the electrophilic carbonyl carbon of the ester group on another molecule of this compound, leading to self-condensation and polymerization rather than the desired Grignard reagent.

To circumvent this, strategies such as the use of protecting groups for the ester functionality would be necessary before attempting to form the Grignard reagent. Alternatively, Barbier-type reactions, where the alkyl halide is reacted with a carbonyl compound in the presence of magnesium, can sometimes be employed to generate the organometallic species in situ for immediate reaction, minimizing self-destruction.

Similarly, direct lithiation of this compound with lithium metal would face the same issue of self-reactivity. Halogen-lithium exchange using an organolithium reagent like t-butyllithium could potentially form the desired lithiated species at low temperatures, but the presence of the ester would still pose a significant challenge for the stability of the resulting organolithium compound.

Transition Metal-Catalyzed Cross-Couplings (e.g., Copper-Catalyzed Carbon-Carbon Bond Formation)

Transition metal-catalyzed cross-coupling reactions provide a more viable pathway for forming carbon-carbon bonds using this compound. In these reactions, a catalyst, typically based on palladium, nickel, or copper, facilitates the coupling of an organometallic reagent with an organic halide.

Copper-catalyzed cross-coupling reactions are particularly noteworthy. For instance, a copper(I) oxide co-catalyzed Suzuki-type cross-coupling reaction has been reported for the reaction of arylboronic acids with ethyl bromoacetate, a compound structurally analogous to this compound. umass.edu This suggests the feasibility of similar couplings with this compound, where the bromoalkane would act as the electrophilic partner.

Other prominent cross-coupling reactions where this compound could potentially be employed as the electrophile include:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnrochemistry.com

Heck Reaction: This involves the coupling of an organic halide with an alkene, catalyzed by a palladium complex. iastate.eduyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgalfa-chemistry.com While typically used with sp²-hybridized halides, modifications for sp³-hybridized halides exist.

The success of these reactions with this compound would depend on the specific catalyst system and reaction conditions chosen to favor the desired cross-coupling over potential side reactions involving the ester group.

Table 2: Overview of Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnersCatalyst SystemPotential Product Type
Suzuki Coupling This compound + Organoboronic acid/esterPalladium catalyst + BaseAlkylated or arylated hexanoate ester
Heck Reaction This compound + AlkenePalladium catalyst + BaseAlkenylated hexanoate ester
Sonogashira Coupling This compound + Terminal alkynePalladium catalyst + Copper(I) co-catalyst + BaseAlkynylated hexanoate ester

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)

Olefination reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions utilize phosphorus-stabilized carbanions to achieve this transformation. This compound can serve as a precursor to the necessary phosphorus reagents for these reactions.

In the Wittig reaction , a phosphonium (B103445) ylide reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. The synthesis of the required phosphonium salt would involve the reaction of this compound with a phosphine, typically triphenylphosphine (B44618), in an SN2 reaction. Subsequent deprotonation of the resulting phosphonium salt with a strong base would generate the corresponding ylide. This ylide could then be reacted with a carbonyl compound to yield an alkene. A Wittig reaction has been successfully performed using the closely related ethyl bromoacetate. umass.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) ester. The synthesis of the phosphonate ester can be achieved through the Michaelis-Arbuzov reaction, where this compound would be reacted with a trialkyl phosphite (B83602). alfa-chemistry.com The resulting phosphonate ester can then be deprotonated with a base to form a stabilized carbanion. This carbanion reacts with an aldehyde or ketone to produce an alkene, typically with high (E)-selectivity, and a water-soluble phosphate (B84403) byproduct that is easily removed. nrochemistry.comorganic-chemistry.org

Table 3: Steps for Olefination Reactions Starting from this compound

Reaction TypeReagent Preparation from this compoundSubsequent Reaction with Carbonyl
Wittig Reaction Reaction with triphenylphosphine to form a phosphonium salt, followed by deprotonation to yield a phosphonium ylide.Reaction of the phosphonium ylide with an aldehyde or ketone to form an alkene.
Horner-Wadsworth-Emmons Reaction Michaelis-Arbuzov reaction with a trialkyl phosphite to form a phosphonate ester, followed by deprotonation to yield a phosphonate carbanion.Reaction of the phosphonate carbanion with an aldehyde or ketone to form an alkene.

Derivatization and Complex Functionalization Strategies Utilizing Ethyl 5 Bromohexanoate

Synthesis of Linear Chain Functionalized Esters and Long-Chain Alcohols

The electrophilic nature of the carbon atom bonded to the bromine in ethyl 5-bromohexanoate makes it an excellent substrate for alkylation reactions. This reactivity is fundamental to the extension and functionalization of linear carbon chains. For instance, it can be used in the C-alkylation of active methylene (B1212753) compounds. A notable example is its use in the alkylation of pentane-2,4-dione, where the bromoalkane moiety is attacked by the enolate of the dione, forming a new carbon-carbon bond and extending the linear chain with a diketone functionality. sigmaaldrich.com

Furthermore, the ester group provides a handle for subsequent modifications. Standard reduction methods, such as using lithium aluminum hydride (LiAlH₄), can convert the ethyl ester into a primary alcohol. This two-step process—alkylation followed by reduction—provides a pathway from this compound to various long-chain functionalized alcohols, which are valuable intermediates in the synthesis of surfactants, polymers, and other specialty chemicals.

Construction of Diverse Heterocyclic Systems

The dual functionality of ω-bromoesters like this compound is particularly advantageous for the synthesis of heterocyclic compounds, where one functional group can be used to attach the side chain and the other can participate in a cyclization event.

This compound and analogous α-halo esters are key reagents in the construction of fused heterocyclic systems containing nitrogen and sulfur, such as thiazolopyrimidines. The synthesis typically involves the reaction of a dihydropyrimidine-2(1H)-thione derivative with the haloester. ijnc.irmdpi.com The thione, prepared via a multicomponent Biginelli reaction, acts as a nucleophile, attacking the carbon-bearing bromine of the ester in an S-alkylation step. mdpi.comnih.gov This is followed by an intramolecular condensation or cyclization reaction, leading to the formation of the fused thiazole (B1198619) ring. ijnc.ir

This synthetic strategy is highly efficient, often proceeding in good yields without the need for a catalyst. ijnc.ir The reaction conditions can be modified, for instance by using microwave irradiation, to increase yields and significantly reduce reaction times compared to conventional heating methods. nih.gov The resulting thiazolo[3,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and this method allows for the generation of a library of derivatives by varying the substituents on the initial aromatic aldehyde used in the Biginelli reaction. mdpi.comias.ac.in

Table 1: Examples of Synthesized Thiazolopyrimidine Derivatives This table is for illustrative purposes based on synthetic strategies applicable to bromoesters.

Precursor 1 (Pyrimidine Derivative) Reagent Product Structure (General) Reference
5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione Ethyl bromoacetate 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.ir
Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromomalononitrile Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate nih.gov
4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl chloroacetate Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com

ω-Bromoesters are valuable precursors for synthesizing oxygen-containing heterocycles, which are widespread in natural products and pharmacologically active compounds. nih.gov The general approach involves the O-alkylation of a phenolic compound with the ω-bromoester, forming an ether linkage. The attached ester chain can then be manipulated to facilitate cyclization.

A specific application is the synthesis of dihydromyricetin (B1665482) (DHM) derivatives, where ethyl 6-bromohexanoate (B1238239) is used to introduce a long-chain carboxylate group at the C₇-hydroxyl position of the chromenone scaffold. nih.gov In this one-pot reaction, DHM is reacted with ethyl 6-bromohexanoate in the presence of potassium carbonate. nih.govresearchgate.net This Williamson ether synthesis attaches the hexanoate (B1226103) chain to the phenolic oxygen, functionalizing the core structure. nih.gov While this specific example does not involve a subsequent cyclization of the attached chain, it demonstrates the utility of ω-bromoesters in modifying complex oxygen heterocycles. nih.gov General synthetic routes to chromones often involve the cyclodehydration of 1-(o-hydroxyaryl)-1,3-diketones or Pd-catalyzed carbonylative annulation of o-iodophenols. jocpr.comorganic-chemistry.org The introduction of an ω-bromoester side chain onto a phenol (B47542) precursor provides a versatile handle for creating more complex and functionalized chromenone systems.

Preparation of Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocyclic structures. Macrocyclization reactions often rely on linking two ends of a linear precursor, a process that can be facilitated by using reagents with two reactive sites. Strategies for macrocycle synthesis often involve stepwise approaches or cascade reactions to avoid the challenges of direct end-to-end cyclization under high-dilution conditions. whiterose.ac.uk For example, a molecule like this compound could theoretically be dimerized head-to-tail to form a cyclic diester or used as a linker between two other molecular fragments in a cyclization reaction. clockss.org

In the context of supramolecular chemistry, derivatization with this compound can influence the solid-state packing and intermolecular interactions of molecules. For instance, the synthesis of a thiazolopyrimidine derivative containing a 4-bromophenyl fragment led to the formation of one-dimensional homochiral chains in the crystalline state. mdpi.com This self-assembly was directed by halogen-π interactions, demonstrating how functional groups introduced via synthesis can act as supramolecular synthons to guide the formation of ordered, higher-level architectures. mdpi.com

Introduction of Pharmacologically Relevant Scaffolds and Lipophilic Tags (e.g., Carnitine, Dihydromyricetin Derivatives)

A significant application of this compound is in medicinal chemistry for modifying bioactive molecules to improve their pharmacological properties. The hexanoate chain can serve as a lipophilic tag, enhancing properties such as membrane permeability or interaction with hydrophobic binding pockets in target proteins.

This strategy was effectively employed in the development of dihydromyricetin (DHM) derivatives with enhanced activity against the SARS-CoV-2 virus. nih.govresearchgate.net Researchers synthesized a series of DHM analogues by introducing different ω-alkoxy-ω-oxyalkyl groups at the C₇-hydroxyl position. The derivative synthesized using ethyl 6-bromohexanoate showed good inhibitory activity against the SARS-CoV-2 3CL protease. nih.gov This work highlights how attaching a moderately long, lipophilic ester chain can modulate the biological activity of a natural product scaffold.

Table 2: Biological Activity of Dihydromyricetin (DHM) Derivative Synthesized with Ethyl 6-bromohexanoate

Compound Description Target IC₅₀ (μM) Reference
8 DHM derivative from ethyl 6-bromohexanoate SARS-CoV-2 3CLpro 0.72 - 2.36 (range for all derivatives) nih.gov

Ethyl 6-bromohexanoate has also been explicitly used in the preparation of various carnitine derivatives for studies involving the carnitine transporter system. sigmaaldrich.com L-carnitine is crucial for fatty acid metabolism, and its analogues are synthesized to probe the function of carnitine acyltransferases or to develop potential inhibitors. nih.govmdpi.comuab.edu By reacting a suitable amine precursor of a carnitine analogue with ethyl 6-bromohexanoate, a six-carbon ester chain is introduced, which can mimic a medium-chain fatty acid and allow the resulting molecule to interact with carnitine-related enzymes. mdpi.comresearchgate.net

Research Applications and Utility of Ethyl 5 Bromohexanoate in Specialized Chemical Systems

Intermediate in Pharmaceutical and Fine Chemical Synthesis Research

The reactivity of the carbon-bromine bond in Ethyl 5-bromohexanoate makes it a versatile precursor for introducing a five-carbon chain with a terminal ester group into various molecular scaffolds. This reactivity is particularly exploited in the synthesis of bioactive compounds and metabolite analogs.

Development of Bioactive Compounds

While direct research specifically detailing the use of this compound in the synthesis of anti-hypoxic, antiviral, or anticancer agents is limited in publicly available literature, the broader class of bromoalkanoate esters are recognized as important intermediates in medicinal chemistry. They are frequently utilized in the alkylation of various nucleophiles to construct more complex molecules with potential therapeutic properties. The five-carbon chain provided by this compound can act as a flexible linker or a component of a pharmacophore in the rational design of new drug candidates. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification or interaction with biological targets.

Exploration of Metabolite Analogs (e.g., Carnitine Derivatives)

A notable application of bromoalkanoate esters is in the synthesis of analogs of naturally occurring metabolites, such as carnitine. Although studies often cite the use of the closely related ethyl 6-bromohexanoate (B1238239), the principles of synthesis are applicable to this compound. Carnitine and its derivatives are crucial for fatty acid metabolism, and synthetic analogs are valuable tools for studying metabolic pathways and for the development of potential therapeutics for metabolic disorders. The synthesis of carnitine analogs typically involves the quaternization of an amine with a bromoalkanoate ester, followed by hydrolysis of the ester to the corresponding carboxylic acid. The use of this compound would lead to the formation of carnitine analogs with a modified chain length, which can be instrumental in probing the structure-activity relationships of carnitine-dependent enzymes and transporters.

Role in Advanced Materials Science and Engineering

The application of this compound extends beyond the life sciences into the realm of materials science, where its reactive nature is harnessed to create novel functional materials.

Synthesis of Functional Ionic Liquids for Corrosion Inhibition Studies

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and functional materials. Functional ionic liquids, which incorporate specific chemical groups to impart desired properties, are of particular interest. Haloalkanoates, including this compound, can serve as alkylating agents in the synthesis of the cationic component of ionic liquids. For instance, reaction with a suitable heterocyclic compound, such as an imidazole or pyridine derivative, would yield a quaternary ammonium (B1175870) salt. The resulting cation, featuring a hexanoate (B1226103) ester chain, could then be paired with various anions to form a functional ionic liquid.

While specific studies on ionic liquids derived from this compound for corrosion inhibition are not prominent, the general strategy of incorporating long alkyl chains with functional groups into ionic liquids is a known approach to enhance their performance as corrosion inhibitors. The ester group could potentially participate in the adsorption of the ionic liquid onto a metal surface, contributing to the formation of a protective film that mitigates corrosion.

Tailoring Surface Properties through Functionalization

The modification of surfaces to impart specific properties is a cornerstone of modern materials science. This compound can be employed as a reagent for the surface functionalization of various materials. The bromo group can react with surface-bound nucleophiles, such as hydroxyl or amine groups, to covalently attach the hexanoate ester chain to the surface. This process can alter the surface's hydrophobicity, reactivity, and compatibility with other materials. For example, the ester-terminated surface could be further modified, or it could serve to improve the adhesion of a polymeric coating.

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. These molecules are designed to interact with specific biological targets and report on their activity or location through a signaling moiety. The development of effective chemical probes often relies on versatile building blocks that allow for the systematic variation of their structure to optimize their properties.

This compound represents a potential building block in the synthesis of chemical probes. The bromo group allows for its attachment to a recognition element (the part of the probe that binds to the biological target) or a reporter group (e.g., a fluorophore or a tag for purification). The five-carbon linker can provide spatial separation between these two components, which is often crucial for maintaining the function of both. The ester group can also be used as a handle for further chemical modifications, enabling the fine-tuning of the probe's solubility, cell permeability, and other physicochemical properties. While specific examples of probes derived from this compound are not readily found in the literature, its chemical characteristics make it a suitable candidate for such applications in chemical biology research.

Computational and Theoretical Investigations of Ethyl 5 Bromohexanoate Reactivity and Structure Reactivity Relationships

Quantum Chemical Approaches (e.g., Density Functional Theory, Conceptual DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the reactivity of organic molecules. researchgate.netresearchgate.net DFT calculations provide a balance between computational cost and accuracy, making them suitable for analyzing the electronic structure and energy of molecules like Ethyl 5-bromohexanoate.

Conceptual DFT, a subfield of DFT, utilizes key chemical concepts derived from the electron density to predict and rationalize chemical reactivity. mdpi.comaappsbulletin.org It defines a set of reactivity indices that quantify the response of a molecule's energy to a change in its number of electrons or the external potential. These indices, such as electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), serve as powerful descriptors of a molecule's propensity to act as an electrophile or nucleophile. mdpi.comresearchgate.net The Fukui function, a local reactivity descriptor, can identify the most reactive sites within the molecule. researchgate.net

Table 1: Representative Conceptual DFT Reactivity Indices and Their Interpretation for this compound.
Reactivity IndexDefinitionPredicted Significance for this compound
Electronic Chemical Potential (μ) Measures the escaping tendency of electrons from the system.A relatively low value would indicate a general tendency to accept electrons.
Chemical Hardness (η) Represents the resistance to a change in electron distribution.A moderate value suggests the molecule is not overly reactive but susceptible to charge transfer under appropriate conditions.
Electrophilicity Index (ω) Quantifies the global electrophilic nature of a molecule.A higher ω value would classify this compound as a moderate to strong electrophile, prone to attack by nucleophiles.
Fukui Function (f(r)) Identifies the regions in a molecule where the electron density changes most significantly upon adding or removing an electron.Would likely indicate the carbon atom bonded to the bromine (C5) as the most electrophilic site (susceptible to nucleophilic attack).

The reactivity of a molecule is largely governed by its electronic structure. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest-energy orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the ester group and the bromine atom. The LUMO is anticipated to be the antibonding orbital (σ*) of the carbon-bromine bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. fiveable.me

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across the molecule's surface. researchgate.net It provides an intuitive guide to intermolecular interactions and reactive sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen and a region of significant positive potential on the carbon atom attached to the bromine, confirming its electrophilic character.

Table 2: Predicted Electronic Structure Features of this compound.
FeaturePredicted Location/CharacteristicImplication for Reactivity
HOMO Localized on the ester oxygen atoms and the bromine atom.These sites are the most likely to act as electron donors (nucleophilic centers) or coordinate to Lewis acids.
LUMO Localized on the antibonding σ* orbital of the C-Br bond.The carbon atom attached to bromine is the primary site for nucleophilic attack, leading to the cleavage of the C-Br bond.
MEP Negative Region Concentrated around the carbonyl oxygen atom.Indicates the primary site for interaction with electrophiles and protonation.
MEP Positive Region Concentrated on the carbon atom bonded to bromine.Confirms this carbon as the main electrophilic center of the molecule.

Quantum chemical calculations are instrumental in mapping the potential energy surface for a chemical reaction, allowing for the detailed investigation of reaction mechanisms. researchgate.net A key goal is the location of transition states, which are the highest energy points along the minimum energy reaction path. ucsb.edufossee.in A transition state corresponds to a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetics of the reaction. ucsb.edu

By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is crucial for predicting reaction rates. umn.edu For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations can model the entire reaction coordinate. For instance, in an SN2 reaction with a nucleophile (Nu⁻), computations can identify the geometry of the pentacoordinate transition state [Nu---C---Br]⁻ and calculate the associated energy barrier. fossee.in This allows for a comparison of the reactivity of different nucleophiles or the effect of substituents on the reaction rate.

Table 3: Hypothetical Calculated Activation Energies for a Representative SN2 Reaction of this compound.
NucleophileReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
CN⁻SN2DFT (B3LYP/6-311+G(d,p))18.5
I⁻SN2DFT (B3LYP/6-311+G(d,p))20.1
Cl⁻SN2DFT (B3LYP/6-311+G(d,p))22.4

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Chemical reactions are often significantly influenced by the surrounding solvent environment. easychair.org Molecular dynamics (MD) simulations provide a way to model the explicit interactions between a solute, such as this compound, and a large number of solvent molecules over time. researchgate.net These simulations can reveal crucial information about the solvation shell structure, solute conformation, and the dynamics of intermolecular interactions. researchgate.net

By employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, a reaction can be studied where the reacting species are treated with a high level of quantum theory while the surrounding solvent is modeled with a more computationally efficient classical force field. chemrxiv.org This approach allows for the investigation of how specific solute-solvent interactions, such as hydrogen bonding, can stabilize reactants, intermediates, or transition states, thereby altering the reaction's energy profile. researchgate.net MD simulations are also valuable for studying non-covalent intermolecular interactions that dictate the phase behavior and macroscopic properties of the substance. researchgate.netmdpi.com

Table 4: Representative Data from a Hypothetical MD Simulation of this compound in Water.
PropertyDescriptionSimulated Observation
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a solute atom.A sharp first peak in the g(r) between the carbonyl oxygen and water hydrogens would indicate strong hydrogen bonding.
Solvation Free Energy (ΔGsolv) The free energy change associated with transferring the solute from the gas phase to the solvent.A negative value would indicate favorable solvation, with contributions from both the polar ester and the nonpolar alkyl chain.
Conformational Analysis Study of the distribution of dihedral angles in the alkyl chain.The presence of water could favor more compact conformations of the hexanoate (B1226103) chain due to hydrophobic effects.

Advanced Computational Modeling for Catalyst Design in Reactions Involving ω-Bromoesters

Computational modeling is a cornerstone of modern catalyst design, enabling the rational creation of catalysts with high activity and selectivity. pnnl.govmdpi.com For reactions involving ω-bromoesters like this compound, such as intramolecular cyclization to form caprolactone (B156226) or intermolecular carbon-carbon bond-forming reactions, specifically designed catalysts can significantly improve reaction outcomes.

The design process often begins with a computational study of the uncatalyzed reaction mechanism to identify the structure of the rate-limiting transition state. researchgate.net Subsequently, a catalyst is designed in silico to have a shape and electronic properties that are complementary to this transition state, thereby lowering the activation energy. nih.gov This can involve creating a binding pocket in an enzyme or a synthetic host that stabilizes the transition state through non-covalent interactions like hydrogen bonds or electrostatic interactions. nih.gov Computational screening of virtual catalyst libraries allows for the rapid identification of promising candidates for experimental synthesis and testing, accelerating the discovery of new and efficient catalytic systems. mdpi.com

Table 5: Key Steps and Parameters in the Computational Design of a Catalyst for a Reaction of this compound.
Design StepComputational TaskKey Parameter/Output
1. Mechanism Elucidation Calculate the potential energy surface for the desired reaction (e.g., intramolecular cyclization).Geometry and energy of the transition state.
2. Scaffold Selection Choose a molecular framework (e.g., protein, synthetic molecule) to serve as the catalyst base.A stable scaffold with modifiable functional groups.
3. Active Site Design Use docking and QM/MM calculations to place functional groups in the scaffold that stabilize the transition state.Binding energy, stabilization of the transition state relative to the ground state.
4. Virtual Screening Evaluate a library of modified catalyst designs for their predicted catalytic efficiency.Predicted turnover frequency (kcat), enantiomeric excess (% ee).

Advanced Spectroscopic and Analytical Methodologies for Elucidating Ethyl 5 Bromohexanoate Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for gaining deep mechanistic insights into their reactions. nih.govresearchgate.netdntb.gov.uaed.ac.uk For ethyl 5-bromohexanoate, both ¹H and ¹³C NMR spectroscopy provide a detailed picture of its molecular framework.

Structural Elucidation:

The ¹H NMR spectrum of a related compound, ethyl 6-bromohexanoate (B1238239), provides a strong basis for predicting the spectrum of this compound. chemicalbook.comchegg.com The signals in the ¹H NMR spectrum of this compound can be assigned based on their chemical shifts, multiplicities, and integration values. The ethoxy group protons would appear as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃). The protons on the hexanoate (B1226103) chain would exhibit distinct signals, with the proton on the carbon bearing the bromine atom (C5) being shifted further downfield due to the electronegativity of the bromine.

Similarly, the ¹³C NMR spectrum offers a count of the unique carbon environments in the molecule. chegg.comchemicalbook.com The carbonyl carbon of the ester group would have the largest chemical shift, typically in the range of 170-180 ppm. The carbon atom attached to the bromine (C5) would also be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃ (ethyl)~1.25 (triplet)~14
OCH₂ (ethyl)~4.12 (quartet)~60
C(O)CH₂~2.3~34
CH₂ (C3)~1.7~24
CH₂ (C4)~1.9~38
CH(Br)~4.1~50
CH₃ (C6)~1.7 (doublet)~22
C=O-~173

Mechanistic Insights:

NMR spectroscopy is a powerful technique for monitoring reaction kinetics and identifying intermediates. nih.govresearchgate.net By acquiring NMR spectra at various time points during a reaction involving this compound, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction rates and orders. Furthermore, the detection of new, transient signals can provide evidence for the formation of reaction intermediates, which is crucial for elucidating the reaction mechanism. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons in both starting materials and products, aiding in their unambiguous identification. nih.gov

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). nist.govresearchgate.net In the context of this compound transformations, MS is pivotal for confirming the identity of the starting material and for identifying the products of a reaction.

Molecular Ion and Fragmentation Pattern:

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by two m/z units.

The fragmentation pattern in the mass spectrum provides valuable structural information. scribd.comlibretexts.orgchemguide.co.uklibretexts.orgyoutube.com Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, cleavage of the carbon-bromine bond would also be a significant fragmentation pathway.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

m/z Fragment Identity Notes
222/224[M]⁺Molecular ion peak (showing isotopic pattern of Br)
177/179[M - OCH₂CH₃]⁺Loss of the ethoxy group
143[M - Br]⁺Loss of the bromine atom
101[CH₂(CH₂)₃CO]⁺Cleavage at the ester linkage
88[CH₂=C(OH)OCH₂CH₃]⁺Product of McLafferty rearrangement

Reaction Monitoring and Product Identification:

Coupling gas chromatography with mass spectrometry (GC-MS) allows for the separation and identification of components in a reaction mixture. This is particularly useful for monitoring the progress of reactions involving this compound, as it can simultaneously track the consumption of the starting material and the formation of various products and byproducts. The mass spectrum of each separated component can then be used for its structural identification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. st-and.ac.ukresearchgate.netnih.govresearchgate.netcam.ac.ukresearchgate.netmdpi.com Many transformations of alkyl halides, including those involving this compound, can proceed through radical intermediates, making EPR an essential tool for mechanistic investigations.

Detection of Radical Intermediates:

In reactions initiated by light, heat, or a radical initiator, the homolytic cleavage of the carbon-bromine bond in this compound can generate a secondary alkyl radical. This radical, being paramagnetic, can be detected by EPR spectroscopy. The resulting EPR spectrum would provide information about the structure and electronic environment of the radical. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum that help in identifying the radical species.

While direct detection of highly reactive radicals can be challenging due to their short lifetimes, spin trapping techniques are often employed. mdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected and characterized by EPR.

X-ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govpleiades.onlinevensel.orgresearchgate.netresearchgate.netresearchgate.net While this compound is a liquid at room temperature, its transformations can lead to the formation of crystalline products or derivatives.

Structural Confirmation of Crystalline Products:

If a reaction involving this compound yields a solid product that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. This includes precise bond lengths, bond angles, and stereochemistry. This level of detail is often crucial for confirming the outcome of a reaction, especially when complex stereoisomers are possible products. For example, if this compound is used in the synthesis of a heterocyclic compound that crystallizes, X-ray diffraction can confirm the regiochemistry and stereochemistry of the final product. pleiades.onlinevensel.orgresearchgate.net

Sustainable Chemistry Principles in the Synthesis and Application of Ethyl 5 Bromohexanoate

Implementation of Atom-Economical and Step-Economical Processes

Atom economy and step economy are foundational concepts in green chemistry that focus on maximizing the incorporation of reactant materials into the final product and reducing the number of synthetic steps, respectively. libretexts.orgnih.gov

Atom Economy in Ethyl 5-Bromohexanoate Synthesis

The principle of atom economy, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The conventional synthesis of this compound is the Fischer esterification of 6-bromohexanoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid.

The balanced chemical equation is: Br(CH₂)₅COOH + CH₃CH₂OH ⇌ Br(CH₂)₅COOCH₂CH₃ + H₂O

While this reaction can achieve high yields, it is not 100% atom-economical because it produces water as a byproduct. The theoretical atom economy can be calculated as follows:

Atom Economy Calculation for Fischer Esterification

Compound Molecular Formula Molar Mass (g/mol) Role
6-Bromohexanoic Acid C₆H₁₁BrO₂ 209.06 Reactant
Ethanol C₂H₆O 46.07 Reactant
Total Reactant Mass 255.13
This compound C₈H₁₅BrO₂ 223.11 Desired Product
Water H₂O 18.02 Byproduct

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (223.11 / 255.13) x 100 ≈ 87.4%

This calculation shows that even with a 100% yield, at least 12.6% of the reactant mass is lost as a byproduct (water). In contrast, ideal reactions like addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. scranton.edu

Step-Economical Processes

Step economy aims to reduce the complexity, time, and resources consumed in a synthesis by minimizing the number of individual reaction and purification steps. nih.gov A multi-step synthesis, such as one reported for the related compound ethyl 8-bromooctanoate involving substitution, hydrolysis, decarboxylation, and finally esterification, is inherently inefficient. google.com

To improve the step economy for this compound, a one-pot synthesis starting from a different precursor could be envisioned. For example, a process involving the ring-opening of ε-caprolactone followed by in-situ bromination and esterification would consolidate multiple transformations into a single operation. Such processes, often facilitated by multicomponent reactions (MCRs), inherently consume less energy and reduce the generation of waste from intermediate workups and purifications. scispace.com

Strategies for Waste Reduction and Byproduct Minimization

Reducing waste is a critical goal of green chemistry, focusing on the use of catalytic reagents, minimizing solvent use, and employing advanced process technologies. researchgate.net

Catalyst Selection and Recycling

Traditional Fischer esterification often employs homogeneous mineral acids like sulfuric acid as catalysts. mdpi.com These catalysts are effective but present significant drawbacks, including reactor corrosion, contamination of the product, and the generation of substantial waste during neutralization and purification steps. mdpi.com

A greener approach involves replacing these with heterogeneous (solid) acid catalysts. These catalysts are non-corrosive, environmentally benign, and can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. mdpi.commdpi.com This strategy aligns with the principles of green chemistry by simplifying purification and minimizing waste. nih.gov

Comparison of Catalysts for Esterification

Catalyst Type Examples Advantages for Waste Reduction Disadvantages
Homogeneous Sulfuric Acid, p-Toluenesulfonic Acid High activity Corrosive; generates salt waste upon neutralization; difficult to separate and reuse. mdpi.commdpi.com
Heterogeneous Amberlyst-15, Dowex Resins, Zeolites, Zinc Oxide (ZnO) Easily separated by filtration; reusable over multiple cycles; non-corrosive; reduces purification steps. mdpi.comnih.govresearchgate.net Can have lower activity than homogeneous catalysts; potential for degradation at high temperatures. mdpi.com
Biocatalysts Immobilized Lipases Operate under mild conditions; highly selective; biodegradable. Higher initial cost; potential for deactivation.

The use of simple, recyclable catalysts like zinc oxide has been shown to be effective for the solvent-free esterification of fatty acids, combining the efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. nih.gov

Process Intensification with Reactive Distillation

A significant strategy for minimizing waste and byproducts is the use of reactive distillation (RD). This process integrates the chemical reaction and product separation into a single unit. sulzer.comutp.edu.my In the esterification of 6-bromohexanoic acid, the water byproduct is continuously removed from the reaction zone via distillation. This constant removal shifts the reaction equilibrium towards the product side, driving the reaction to completion and maximizing the yield. sulzer.comresearchgate.net

The benefits of using reactive distillation for producing esters like this compound include:

Reduced Waste: By suppressing side reactions and eliminating the need for separate, energy-intensive distillation steps, RD minimizes the formation of byproducts and waste streams. sulzer.comsulzer.com

Increased Efficiency: The process is continuous, leading to higher throughput and lower operational costs compared to traditional batch processing. researchgate.net

Improved Purity: Continuous removal of products as they form can lead to higher purity levels, reducing the need for extensive downstream purification. sulzer.com

Energy Efficiency in Synthetic Protocols

Minimizing energy consumption is a key principle of sustainable chemistry, directly impacting both the environmental footprint and the economic viability of a chemical process. wiley-vch.de Conventional esterification methods often rely on prolonged heating under reflux, which is energy-intensive. mdpi.com

Microwave-Assisted Synthesis (MAS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scispace.comajrconline.org Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves heat the entire reaction mixture rapidly and uniformly. researchgate.netmdpi.com This can lead to dramatic reductions in reaction times—from hours to mere minutes—often with improved product yields and purity. nih.gov Applying MAS to the synthesis of this compound could significantly lower the energy required for the esterification step. ajrconline.org

Ultrasonic-Assisted Synthesis (Sonochemistry)

Continuous Flow Chemistry

Continuous flow reactors offer significant advantages over traditional batch reactors in terms of energy efficiency. Their high surface-area-to-volume ratio allows for superior heat transfer, enabling precise temperature control and rapid heating and cooling. nih.gov This efficiency can shorten reaction times and minimize the formation of byproducts that result from thermal decomposition. uc.pt A continuous flow setup for the production of this compound would allow for a more energy-efficient, scalable, and safer process compared to large-scale batch production.

Comparison of Synthetic Methodologies for Esterification

Method Typical Reaction Time Energy Input Key Advantages
Conventional Heating Several hours High (prolonged reflux) Well-established and simple setup.
Microwave-Assisted 5-15 minutes Moderate (short duration) Drastic reduction in reaction time; often higher yields. ajrconline.orgnih.gov
Ultrasonic-Assisted 30-60 minutes Low to Moderate Enhanced reaction rates at lower bulk temperatures; improved mass transfer. ekb.egnih.gov
Continuous Flow Seconds to minutes Low (efficient heat transfer) Excellent process control; enhanced safety; easy scalability. nih.gov
Reactive Distillation Continuous Process Reduced (leverages reaction heat) Combines reaction and separation; high conversion; minimal waste. sulzer.com

Q & A

Q. Basic

  • PPE : Impervious gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Storage : Store in cool, dry conditions to prevent degradation; avoid long-term storage without periodic SDS updates .
  • Waste Disposal : Follow federal/state regulations for halogenated organic waste, using qualified personnel for disposal .

How do reaction mechanisms involving this compound differ under nucleophilic substitution vs. elimination conditions?

Q. Advanced

  • Nucleophilic Substitution (SN_N2) : Bromine acts as a leaving group, with nucleophiles (e.g., amines, azides) attacking the electrophilic carbon. Steric hindrance from the hexanoate chain may reduce reactivity compared to smaller alkyl bromides.
  • Elimination : Under basic conditions, dehydrohalogenation may occur, forming alkenes. Kinetic vs. thermodynamic control can be studied via temperature variation and base strength (e.g., KOtBu vs. NaOH) .

How can researchers address contradictory spectroscopic data when characterizing this compound derivatives?

Q. Advanced

  • Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations) or reference standards.
  • Decoupling Experiments : Use 13^{13}C-DEPT NMR to resolve overlapping signals in complex mixtures.
  • Reproducibility : Replicate syntheses under controlled conditions to isolate batch-specific impurities .

What strategies improve the enantiomeric purity of this compound in asymmetric catalysis?

Q. Advanced

  • Chiral Ligands : Use enantiopure ligands (e.g., BINAP) in copper- or palladium-catalyzed reactions to induce stereoselectivity.
  • Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer.
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose derivatives) for HPLC purification .

How does the bromine substituent in this compound influence its biological interactions compared to non-halogenated analogs?

Advanced
Bromine enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes (e.g., serine hydrolases). Comparative studies with ethyl hexanoate (non-brominated) show reduced bioactivity due to the absence of halogen-mediated binding .

What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Model transition states and activation energies for substitution/elimination pathways.
  • MD Simulations : Study solvation effects and steric interactions in catalytic systems.
  • QSPR Models : Correlate molecular descriptors (e.g., Hammett σ values) with reaction outcomes .

How can researchers design comparative studies between this compound and structural analogs (e.g., ethyl 4-bromohexanoate)?

Q. Advanced

  • Positional Isomerism : Compare reaction rates and product distributions to assess steric/electronic effects of bromine placement.
  • Biological Assays : Test analogs against enzyme targets (e.g., esterases) to map structure-activity relationships (SAR).
  • Thermodynamic Analysis : Measure ΔG of hydrolysis or substitution to quantify stability differences .

What ethical considerations apply when publishing data on this compound’s toxicity or environmental impact?

Q. Advanced

  • Data Integrity : Disclose all experimental conditions (e.g., purity, solvent systems) to ensure reproducibility.
  • Environmental Compliance : Adhere to REACH and OSHA guidelines for hazard communication and disposal .
  • Conflict of Interest : Declare funding sources or affiliations that may bias interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.